Tetrahydrofurfuryl myristate

Description

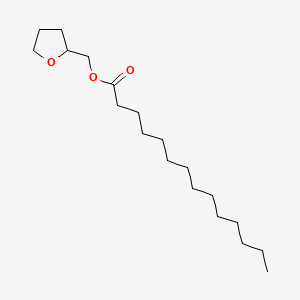

Tetrahydrofurfuryl myristate (THFM) is an ester derivative of tetrahydrofurfuryl alcohol (THFA), where the hydroxyl group of THFA is replaced by a myristate (C14) chain. These compounds are widely used in industrial, pharmaceutical, and cosmetic applications due to their solubility profiles, stability, and bio-based origins .

Properties

CAS No. |

94201-63-5 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

oxolan-2-ylmethyl tetradecanoate |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(20)22-17-18-14-13-16-21-18/h18H,2-17H2,1H3 |

InChI Key |

OKDDONFWHSATNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl myristate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Tetrahydrofurfuryl alcohol+Myristic acid→Tetrahydrofurfuryl myristate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl myristate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Tetrahydrofurfuryl myristate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biocompatible materials.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl myristate involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, enhancing the permeability and delivery of active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing tetrahydrofurfuryl alcohol and myristic acid, which can then exert their respective biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Physical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | log Kow | Water Solubility (g/L) |

|---|---|---|---|---|---|---|

| Tetrahydrofurfuryl myristate* | - | C19H36O3 | 312.5 | ~300–350 (est.) | ~6–8 (est.) | <0.1 (est.) |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C8H12O3 | 156.18 | 206.5–222 | 0.81–1.88 | 79.1 (20°C) |

| Tetrahydrofurfuryl methacrylate | 2455-24-5 | C9H14O3 | 170.21 | 206.5–222 | 0.81–1.88 | 19 (20°C) |

| Tetrahydrofurfuryl propionate | - | C8H14O3 | 158.20 | - | - | - |

| Tetrahydrofurfuryl alcohol (THFA) | 97-99-4 | C5H10O2 | 102.13 | 178–180 | 0.35 | Miscible |

*Estimated values for THFM based on structural analogs.

Key Observations :

- Chain Length and Lipophilicity : THFM’s long myristate chain (C14) increases its log Kow (estimated 6–8) compared to shorter-chain esters like acrylate (log Kow 0.81–1.88) . This enhances its lipid solubility, making it suitable for emollients in cosmetics.

- Boiling Point : THFM likely has a higher boiling point (~300–350°C) than acrylate/methacrylate (206–222°C) due to increased molecular weight and van der Waals forces.

- Water Solubility : THFM’s solubility in water is extremely low (<0.1 g/L), contrasting with acrylate (79.1 g/L) and methacrylate (19 g/L) .

Key Observations :

- THFM’s long alkyl chain makes it ideal for hydrophobic applications, such as skin care formulations, whereas acrylate/methacrylate’s reactivity supports polymerization in adhesives and coatings .

- THFA serves as a precursor for these esters and is prioritized in bio-based synthesis (e.g., derived from corn or sugarcane) .

Table 3: Toxicity Data

Key Observations :

Regulatory and Market Trends

- Sustainability: THFA and its derivatives are increasingly favored in green chemistry due to renewable sourcing .

- Regulatory Controls : Acrylate/methacrylate require stringent workplace controls (e.g., ventilation, protective equipment) due to sensitization risks . Similar precautions may apply to THFM pending further data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.